![molecular formula C17H24N4O2 B5037706 N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide](/img/structure/B5037706.png)
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide, also known as DPIN or FK866, is a small molecule inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first synthesized in 1999 by researchers at the Friedrich Miescher Institute for Biomedical Research in Switzerland. Since then, DPIN has been extensively studied for its potential applications in cancer therapy, inflammation, and autoimmune diseases.
Wirkmechanismus
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide inhibits NAMPT by binding to its active site and preventing the conversion of nicotinamide mononucleotide (NMN) to NAD. This results in a depletion of intracellular NAD levels, which leads to the activation of the AMP-activated protein kinase (AMPK) pathway. The activation of AMPK leads to the inhibition of mTOR signaling, which is a key pathway involved in cell growth and proliferation. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide has been shown to have several biochemical and physiological effects in addition to its anti-tumor activity. It has been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide is a potent and selective inhibitor of NAMPT, making it a valuable tool for studying the role of NAD in cellular processes. However, its potency also makes it difficult to use in vivo, as high doses can lead to toxicity. Additionally, N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide has poor solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for research on N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide. One area of interest is in combination therapy with other anti-cancer agents. N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide has been shown to enhance the activity of chemotherapy drugs, such as gemcitabine, in preclinical models of cancer. Another area of interest is in the development of more potent and selective NAMPT inhibitors that can be used in vivo with fewer side effects. Finally, there is interest in exploring the role of NAD in aging and age-related diseases, and N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide could be a valuable tool for studying this area of research.
Synthesemethoden
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide is synthesized through a multistep process that involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 1-bromo-3-chloropropane to form the intermediate 3-(3,5-dimethyl-4-isoxazolyl)propyl bromide. This intermediate is then reacted with 6-amino-nicotinamide to form N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the biosynthesis of NAD. NAD is an essential co-factor for many cellular processes, including DNA repair, energy metabolism, and cell signaling. By inhibiting NAMPT, N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide reduces the levels of NAD in cancer cells, leading to their death.
Eigenschaften
IUPAC Name |
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(propan-2-ylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11(2)20-16-8-7-14(10-19-16)17(22)18-9-5-6-15-12(3)21-23-13(15)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQUCENBAVSLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCNC(=O)C2=CN=C(C=C2)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

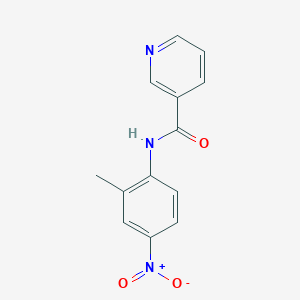
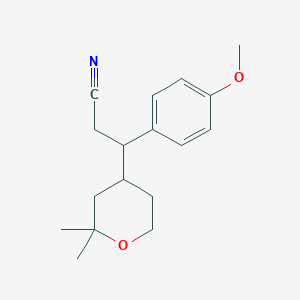

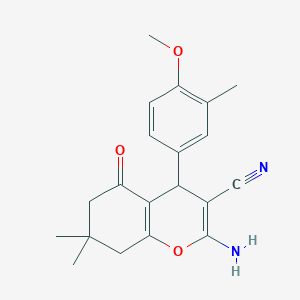
![(3S*)-1-isobutyl-3-methyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5037658.png)
![1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5037660.png)
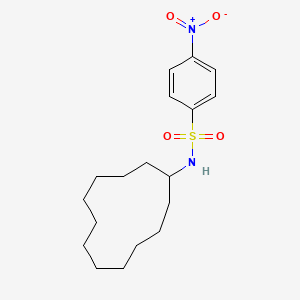
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5037669.png)
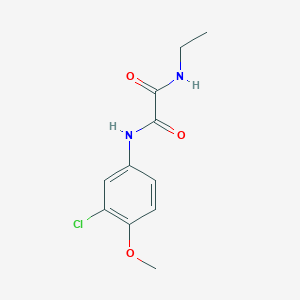
![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037692.png)
![N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5037698.png)
![N-[4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5037699.png)
![4-hydroxy-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B5037712.png)
![1-phenyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5037727.png)